molecular formula C16H14FN5O B6564891 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide CAS No. 946308-87-8

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide

Cat. No. B6564891
CAS RN: 946308-87-8
M. Wt: 311.31 g/mol
InChI Key: LQMBUDWMLPXPDF-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide, also known as 4-methyl-N-(1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl)benzamide (4-MTFB), is a novel, organofluorine-containing benzamide compound with potential applications in the fields of medicinal chemistry and drug discovery. 4-MTFB has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. The compound is also being investigated for its potential to serve as a novel drug delivery system.

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound demonstrates potential as an anti-breast cancer agent. Molecular docking studies reveal that it exhibits binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. This property makes it a promising candidate for further investigation in breast cancer therapy .

Medicinal Chemistry and Drug Design

Fluorinated compounds are widely used in medicinal chemistry due to their enhanced stability and binding affinity. The C-F bond provides greater resilience than the C-H bond. Researchers can explore modifications of this compound to optimize its pharmacological properties and develop novel drugs .

Organic Synthesis and Pyrazole Derivatives

Pyrazoles and their derivatives play crucial roles in various biological activities. They are employed as antimicrobial, anti-inflammatory, antioxidant, and anti-tumor agents. The synthesis of pyrazoles can occur through different pathways, including the pyrazoline pathway followed by oxidative aromatization. This compound contributes to the expanding repertoire of pyrazole-based molecules with diverse applications .

Cytotoxicity and Anti-Tuberculosis Research

Given the compound’s structural features, it may exhibit cytotoxic effects. Researchers could investigate its impact on cell viability and explore its potential as an anti-tuberculosis agent. Such studies contribute to our understanding of its biological activity and therapeutic relevance .

Hepatic Cancer (HePG-2) Agents

While not directly studied for hepatic cancer, pyrazole derivatives have been patented as potential agents against HePG-2 cells. Researchers could explore the compound’s effects on liver cancer cell lines to assess its anti-cancer properties .

Cyclooxygenase-2 (COX-2) Inhibition

Celecoxib, a commercial drug, inhibits COX-2 and is widely used for pain relief and inflammation management. Fluorinated compounds like our synthesized pyrazole may offer similar COX-2 inhibitory activity. Investigating its effects on inflammation pathways could provide valuable insights .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-11-2-4-12(5-3-11)16(23)18-10-15-19-20-21-22(15)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMBUDWMLPXPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide

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